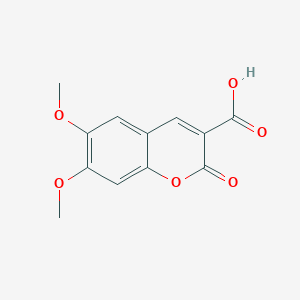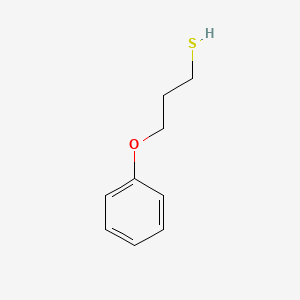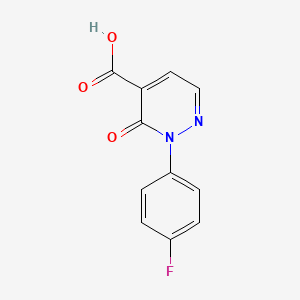
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Vue d'ensemble
Description
4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . 2-Fluorophenylacetic acid is a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
There are several methods to synthesize fluorophenyl compounds. For instance, different 1- (4- (methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone .Chemical Reactions Analysis
The chemical reactions of fluorophenyl compounds can vary widely depending on the specific compound and conditions. For example, 2- (4-Fluorophenyl)-1H-benzo [d]imidazole has been studied for its potential as a modulator of α1β2γ2GABA-A receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Fluorophenylacetic acid has a molecular weight of 154.14 g/mol .Applications De Recherche Scientifique
Antibacterial Properties
- Structure-Activity Relationships in Antibacterial Agents : The synthesis of various analogues of 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, including pyridonecarboxylic acids, has shown significant antibacterial activities. These studies highlight the influence of electron densities on the oxygen atoms of the carboxyl and oxo groups on antibacterial efficacy, emphasizing the potential of these compounds in antibacterial applications (Mu, Guo, & Zhang, 1989).
Synthesis and Application in Fluorescent Indicators
- Development of Fluorescent Indicators : Research on 4-oxo-4H-quinolizine-3-carboxylic acids, a related group of compounds, has led to the creation of the first Mg2+-selective, ratioable fluorescent indicators. These compounds exhibit a strong fluorescent response to Mg2+ but not to Ca2+, demonstrating their utility in selective metal ion detection (Otten, London, & Levy, 2001).
Cytotoxic and Antioxidant Activities
- Cytotoxic and Antioxidant Potential : Synthesis of new heterocyclic moieties related to 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid demonstrated cytotoxic and antioxidant activities. The para-chloro and ortho-fluoro derivatives, in particular, showed promise in these areas, suggesting potential applications in cancer and oxidative stress-related treatments (IOSR Journals, Kolanpaka, & Gade, 2015).
Heterocyclic Synthesis
- Facilitating Heterocyclic Synthesis : The compound has been utilized in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, indicating its role as a versatile intermediate in organic synthesis and the production of complex heterocyclic structures (Sagyam, Buchikonda, Pitta, Vurimidi, Padi, & Ghanta, 2009).
Antifungal and Antibacterial Screening
- Evaluation in Antifungal and Antibacterial Studies : Various derivatives, including quinolone-3-carboxylic acids which are structurally similar to 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, have been synthesized and screened for antifungal and antibacterial activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory and Analgesic Properties : Research on imidazolyl acetic acid derivatives, related to 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, has shown significant anti-inflammatory and analgesic activities. These findings open avenues for the development of new pain and inflammation management drugs (Khalifa & Abdelbaky, 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have favorable adme/tox results for drug candidates . Therefore, it is plausible that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse biological effects .
Action Environment
One study has shown that a similar compound can act as a corrosion inhibitor in an acidic environment , suggesting that environmental factors may indeed influence the action of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-3-oxopyridazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCWYOMCDHJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)
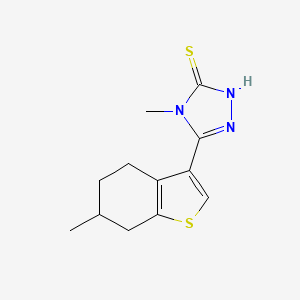
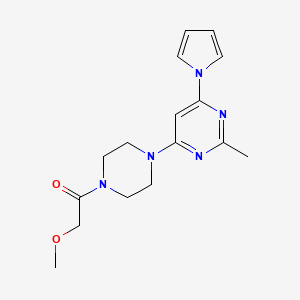
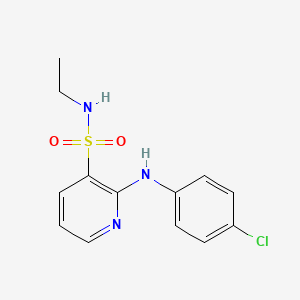
![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2873891.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)
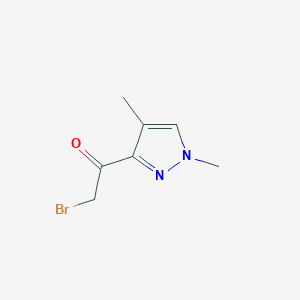
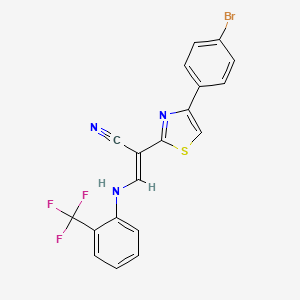


![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
